molecular formula C34H44N6O5 B10773819 N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B10773819
M. Wt: 616.7 g/mol
InChI Key: IBHXDZADSPABSD-GJDOKZOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR100679 is a peptide or derivative compound known for its role as an antagonist of the neurokinin 2 receptor (NK2R). It has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders .

Preparation Methods

The synthesis of GR100679 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Chemical Reactions Analysis

GR100679 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GR100679 has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of neurokinin receptor antagonists.

    Biology: Employed in research to understand the role of neurokinin receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other conditions related to neurokinin receptor activity.

    Industry: Utilized in the development of new drugs targeting neurokinin receptors

Mechanism of Action

GR100679 exerts its effects by binding to and antagonizing the neurokinin 2 receptor (NK2R). This receptor is involved in various physiological processes, including the regulation of anxiety and stress responses. By blocking the activity of NK2R, GR100679 can modulate these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved include the inhibition of neurokinin signaling pathways, leading to reduced anxiety-related behaviors .

Comparison with Similar Compounds

GR100679 is unique among neurokinin receptor antagonists due to its specific structure and high affinity for NK2R. Similar compounds include:

    GR159897: Another potent non-peptide antagonist at tachykinin NK2 receptors.

    GR138676: A novel peptidic tachykinin antagonist potent at NK3 receptors.

Compared to these compounds, GR100679 has been shown to have distinct pharmacological properties and therapeutic potential .

Properties

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide

InChI

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-29(34(45)40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44)/t22-,28+,29-/m0/s1

InChI Key

IBHXDZADSPABSD-GJDOKZOISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.